![molecular formula C8H7BrN2O B2627780 6-Bromo-5-methoxyimidazo[1,2-a]pyridine CAS No. 1427367-60-9](/img/structure/B2627780.png)

6-Bromo-5-methoxyimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-5-methoxyimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2O . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

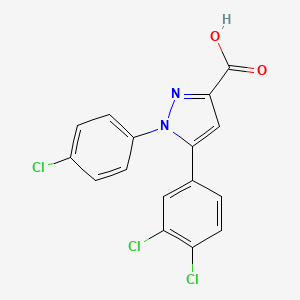

The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A novel route to the synthesis of imidazopyridines was developed, which involves the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine by using microwave irradiation .

Molecular Structure Analysis

The molecular structure of “6-Bromo-5-methoxyimidazo[1,2-a]pyridine” can be represented by the InChI code: 1S/C8H7BrN2O/c1-12-7-4-6(9)5-11-3-2-10-8(7)11/h2-5H,1H3 .

Chemical Reactions Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The alkylation reaction of (1) gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-5-methoxyimidazo[1,2-a]pyridine” include a molecular weight of 227.06 . The InChI code for the compound is 1S/C8H7BrN2O/c1-12-7-4-6(9)5-11-3-2-10-8(7)11/h2-5H,1H3 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-Bromo-5-methoxyimidazo[1,2-a]pyridine and its derivatives are primarily utilized in chemical synthesis, showcasing their versatility in creating complex organic compounds. For instance, the synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine from 2,6-Dichloropyridine through processes like substitution, nitration, ammoniation, and cyclization highlights the compound's role in facilitating the formation of novel heterocyclic compounds with potential pharmaceutical applications (Guan Jin, 2010).

Precursor in Polyheterocyclic Ring System Synthesis

The compound serves as a precursor in the construction of polyheterocyclic ring systems, which are significant in the development of new pharmaceuticals. For example, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a similar compound, was used to generate pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, indicating the potential of bromo-methoxyimidazo pyridine derivatives in synthesizing complex molecular structures with biological activity (E. Abdel‐Latif et al., 2019).

Heterocyclization in Marine Alkaloids Synthesis

The compound is also instrumental in the heterocyclization process for synthesizing marine alkaloids' core structures. This application is demonstrated in the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine systems, a core of the variolin family of marine alkaloids, showing its critical role in developing compounds with potential anticancer and antiviral properties (Javier Mendiola et al., 2004).

Antiviral and Antiprotozoal Agent Development

Derivatives of 6-Bromo-5-methoxyimidazo[1,2-a]pyridine have been studied for their antiviral and antiprotozoal activities. Compounds synthesized from this chemical structure have shown effectiveness against various biological targets, highlighting its significance in medicinal chemistry for developing new therapeutic agents (M. Ismail et al., 2004).

Fluorescent Material Synthesis

The compound is utilized in synthesizing fluorescent materials, demonstrating its application in material science. 1,3-Diarylated imidazo[1,5-a]pyridines derived from 6-Bromo-5-methoxyimidazo[1,2-a]pyridine have shown a wide range of fluorescent emissions, indicating their potential use in optical and electronic devices (F. Shibahara et al., 2009).

Propriétés

IUPAC Name |

6-bromo-5-methoxyimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-6(9)2-3-7-10-4-5-11(7)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVDQPDIOVZJNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=NC=CN21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2627699.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2627703.png)

![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2627705.png)

![(2Z,6R,8S)-6-Hydroxy-2-[(E)-1,17,21,26-tetrahydroxy-2,4-dimethylhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B2627707.png)

![methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2627714.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2627716.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2627717.png)